molecular formula C9H7ClN2 B184428 5-Chloro-2-methyl-1,8-naphthyridine CAS No. 1772-45-8

5-Chloro-2-methyl-1,8-naphthyridine

Cat. No.: B184428
CAS No.: 1772-45-8
M. Wt: 178.62 g/mol
InChI Key: GLDRQEIMGVCUET-UHFFFAOYSA-N
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Description

5-Chloro-2-methyl-1,8-naphthyridine is a heterocyclic compound with the molecular formula C₉H₇ClN₂. It is part of the naphthyridine family, which is characterized by a fused ring system containing two nitrogen atoms.

Safety and Hazards

The safety information for 5-Chloro-2-methyl-1,8-naphthyridine includes several hazard statements: H302, H315, H319, H332, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Biochemical Analysis

Biochemical Properties

5-Chloro-2-methyl-1,8-naphthyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with DNA gyrase, an enzyme crucial for DNA replication in bacteria, thereby exhibiting antibacterial properties . Additionally, this compound can bind to certain proteins, altering their conformation and function, which can lead to changes in cellular processes .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to inhibit cell proliferation by interfering with the cell cycle and inducing apoptosis . This compound also affects gene expression by binding to DNA and altering the transcription of specific genes, which can lead to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules such as DNA and proteins, leading to enzyme inhibition or activation. For instance, by binding to DNA gyrase, it inhibits the enzyme’s activity, preventing DNA replication and ultimately leading to bacterial cell death . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as antibacterial and anticancer activities, without significant toxicity . At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound undergoes biotransformation, leading to the formation of metabolites that can either be active or inactive . These metabolic pathways influence the compound’s overall efficacy and toxicity, highlighting the importance of understanding its metabolism for therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported into cells via specific transporters, where it accumulates and exerts its effects . Additionally, binding proteins can influence the compound’s localization and distribution within different cellular compartments . These factors play a crucial role in determining the compound’s bioavailability and therapeutic efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it interacts with DNA and transcription factors, influencing gene expression . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-naphthyridines, including 5-chloro-2-methyl-1,8-naphthyridine, can be achieved through several methods. One common approach involves the Friedländer reaction, which uses 2-aminopyridine and a carbonyl compound under acidic conditions . Another method involves the hydroamination of terminal alkynes followed by Friedländer cyclization . Additionally, metal-catalyzed synthesis and ring expansion reactions have been employed to prepare these compounds .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and microwave irradiation can enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methyl-1,8-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide . Reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents to optimize yield and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of functionalized naphthyridines .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthyridine derivatives such as 1,5-naphthyridine and 1,6-naphthyridine . These compounds share the fused ring system but differ in the position of the nitrogen atoms.

Uniqueness

5-Chloro-2-methyl-1,8-naphthyridine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the chlorine atom and the methyl group can affect its electronic properties and interactions with molecular targets .

Properties

IUPAC Name

5-chloro-2-methyl-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c1-6-2-3-7-8(10)4-5-11-9(7)12-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLDRQEIMGVCUET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=CC(=C2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30483145
Record name 5-Chloro-2-methyl-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1772-45-8
Record name 5-Chloro-2-methyl-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-2-methyl-1,8-naphthyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of the product from Example 7c (320 mg, 2.0 mmol) in 6 mL of POCl3 was heated at 50° C. with stirring for 6 h. Cooled to room temperature and quenched by pouring into ice. Adjusted to pH 10 with NH4OH and extracted with CH2Cl2. Dried over Na2SO4′ filtered and concentrated under vacuum giving the title compound as a tan solid (322 mg, 90%).
Quantity
320 mg
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6 mL
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Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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